Sanshodiol - 54854-91-0

Sanshodiol

Catalog Number: EVT-350690
CAS Number: 54854-91-0
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sanshodiol, commonly referred to as hydroxy-alpha-sanshool, is a bioactive compound derived from plants of the Xanthozylum genus, which are known for their medicinal properties. The compound has been traditionally used to alleviate toothache and joint pain, and it is recognized for its unique ability to induce tingling and numbing sensations. Recent scientific investigations have focused on elucidating the molecular mechanisms and potential therapeutic applications of sanshodiol, revealing its interaction with various biological pathways and receptors124.

Applications in Various Fields

The unique properties of sanshodiol have made it a subject of interest in various fields of research. In the field of pain management, sanshodiol's ability to suppress inflammatory hypersensitivity to mechanical force without affecting thermal sensitivity suggests its potential as a topical analgesic for conditions involving neurogenic inflammation1.

In sensory biology, sanshodiol serves as a pharmacological tool to discriminate between functional subtypes of cutaneous mechanoreceptors, aiding in the understanding of the cellular and molecular mechanisms underlying tingling paresthesia and peripheral neuropathy2.

Moreover, the compound's interaction with cannabinoid receptors has been proposed as a promising lead for the treatment of type-1 diabetes, highlighting its therapeutic potential beyond analgesia. The total synthesis of sanshodiol and its analogues has been developed, facilitating structure-activity relationship (SAR) studies and the exploration of its pharmacological applications3.

Synthesis Analysis

Sanshodiol can be synthesized through multiple methods, primarily involving extraction from natural sources or chemical synthesis. One notable synthetic route involves the oxidative coupling of propenyl phenols through a [2+2] cycloaddition, which forms the key carbon-carbon bond necessary for creating the lignan structure. Following this step, oxidative fragmentation of the resulting cyclobutane leads to the desired product with high selectivity .

Another method includes the total synthesis of various lignans, where sanshodiol is synthesized as a methyl ether derivative. This process typically involves radical cyclization techniques and may utilize titanocene(III) complexes to facilitate reactions .

Key parameters in these syntheses include temperature control, reaction time, and the use of specific reagents that influence regioselectivity and yield.

Molecular Structure Analysis

The molecular structure of sanshodiol is characterized by its unique arrangement of carbon atoms forming multiple rings. It belongs to the furofuran lignan class, which typically features a 3,7-dioxabicyclo[3.3.0]octane core structure. The specific stereochemistry of sanshodiol contributes to its biological activity and interaction with biological targets.

The molecular formula for sanshodiol is C18H18O4C_{18}H_{18}O_4, indicating the presence of four oxygen atoms within its structure. Detailed spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structure and confirm its identity during synthesis .

Chemical Reactions Analysis

Sanshodiol participates in various chemical reactions typical for lignans. These reactions include oxidation, reduction, and cyclization processes that can modify its structure or generate derivatives. For example, radical-mediated transformations are significant in synthesizing methyl ether derivatives of sanshodiol, which can enhance solubility and bioavailability.

Additionally, sanshodiol can undergo further functionalization reactions to create more complex structures or to evaluate its interactions with biological molecules. The reactivity often depends on the functional groups present in its structure and the conditions under which reactions are performed .

Mechanism of Action

The mechanism of action for sanshodiol is primarily linked to its ability to modulate biological pathways associated with oxidative stress and inflammation. Research indicates that lignans like sanshodiol may exert their effects by interacting with cellular signaling pathways that regulate antioxidant defenses.

Sanshodiol has been shown to enhance the expression of certain enzymes involved in detoxification processes, thereby reducing oxidative damage within cells. This action is believed to be mediated through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a crucial role in cellular defense mechanisms against oxidative stress .

Physical and Chemical Properties Analysis

Sanshodiol exhibits several notable physical and chemical properties:

  • Molecular Weight: 302.34 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for lignans.
  • Solubility: Sanshodiol is moderately soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or high temperatures.

These properties influence its applications in research and potential therapeutic uses .

Applications

Sanshodiol has a range of scientific applications due to its bioactive properties:

  • Pharmacology: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular diseases.
  • Nutraceuticals: Used as an ingredient in dietary supplements aimed at enhancing health due to its antioxidant properties.
  • Natural Product Research: Serves as a model compound in studies exploring the biosynthesis and transformation of lignans in plants.

Research continues into its efficacy and mechanisms, with ongoing studies examining its role in promoting health benefits through dietary intake or supplementation .

Introduction to Sanshodiol

Sanshodiol represents a group of bioactive alkylamide compounds primarily isolated from plants within the Zanthoxylum genus (Rutaceae family). Chemically classified as unsaturated fatty acid amides, these compounds are responsible for the characteristic paresthesia (tingling or numbing sensation) associated with Sichuan pepper and related spices. Sanshodiol exemplifies the intersection of phytochemistry and sensory biology, serving as both a chemosensory agonist and a subject of ethnopharmacological interest across multiple traditional medicine systems. Unlike many plant secondary metabolites, alkylamides like sanshodiol exhibit high bioavailability due to their lipophilic nature, enabling direct interactions with biological targets including ion channels in sensory neurons [4] [7].

Definition and Chemical Classification of Alkylamides

Alkylamides constitute a distinct class of nitrogen-containing natural products characterized by an amide linkage between a fatty acid chain and an amine moiety. Sanshodiol specifically belongs to the unsaturated alkylamide subclass, distinguished by the presence of one or more carbon-carbon double bonds (C=C) in its aliphatic chain. This structural feature is crucial for its bioactivity, as saturation typically diminishes sensory effects. The general molecular architecture comprises:

  • Hydrophobic alkyl chain: Typically 8-20 carbon atoms with cis configuration at unsaturated positions
  • Amide functional group: Creates partial polarity and hydrogen-bonding capacity
  • Isobutylamine moiety: Common terminal group in Zanthoxylum-derived alkylamides

Table 1: Key Structural Features of Sanshodiol and Related Alkylamides

Structural ElementChemical CharacteristicsBiological Significance
Aliphatic chainC12-C18 with 1-3 cis double bondsMembrane interaction and TRP channel activation
Amide bondC=O and N-H groupsHydrogen bonding with protein targets
Terminal groupOften isobutylamine or phenethylamineReceptor binding specificity

The molecular formula typically follows C~n~H~2n-3~NO patterns with variations depending on chain length and unsaturation degree. Sanshodiol derivatives exhibit structural isomerism due to variable double bond positions along the hydrocarbon chain, significantly influencing their sensory potency. These compounds are classified as N-alkylamides within the broader category of fatty acid derivatives, distinct from alkaloids despite their nitrogen content. Their biosynthesis occurs via enzyme-mediated conjugation of branched-chain amino acids with polyketide-derived fatty acid precursors, a pathway evolutionarily conserved across Zanthoxylum species [1] [6] [10].

Botanical Origins in Zanthoxylum Genus: Ethnopharmacological Significance

The genus Zanthoxylum (Rutaceae) encompasses approximately 250 species of aromatic trees and shrubs distributed globally across temperate and subtropical regions. Sanshodiol-producing species exhibit significant chemotypic variation influenced by geographical, genetic, and environmental factors. Key sources include:

  • Zanthoxylum armatum (Nepal pepper, Timur): Predominant source in Himalayan regions
  • Zanthoxylum bungeanum (Chinese Sichuan pepper): Primary commercial source in East Asia
  • Zanthoxylum schinifolium (Japanese sanshō): Source of "green" sanshool varieties
  • Zanthoxylum acanthopodium (Andaliman): Indonesian species with distinct alkylamide profile

Table 2: Ethnobotanical Distribution of Sanshodiol-Rich Zanthoxylum Species

SpeciesNative DistributionLocal Vernacular NamesTraditional Uses
Z. armatumHimalayan regionTimur (Nepal), Tejphal (India)Toothache, rheumatism, digestive disorders
Z. bungeanumNorthern ChinaHuājiāo (花椒)Culinary spice, warming remedy, parasiticide
Z. schinifoliumJapan, KoreaSanshō (山椒), Chopi (초피)Fish preservation, digestive aid
Z. acanthopodiumSumatraAndalimanBatak sambal, antimicrobial food preservative

These species contain sanshodiol primarily in their pericarps and seeds, with concentrations varying seasonally and peaking during fruit maturation. The ethnopharmacological significance extends beyond sensory properties to documented traditional applications across diverse cultures:

  • Analgesic applications: Chewing bark or fruits for toothache relief in Nepali and Indian traditions
  • Anti-parasitic uses: Decoctions against malaria and intestinal worms in African and Asian medicine
  • Digestive stimulants: Inclusion in meals to combat dyspepsia and bloating across culinary traditions
  • Anti-rheumatic preparations: Poultices containing ground seeds for joint pain management

Contemporary phytochemical analyses reveal sanshodiol exists within a complex synergistic matrix of over 500 identified compounds in Zanthoxylum species, including alkaloids, lignans, and volatile oils. This chemical complexity underpins the multi-target therapeutic potential observed in traditional applications, where sanshodiol rarely acts in isolation but rather as part of a phytochemical ensemble. The larvicidal and insect-repellent properties noted in ethnobotanical records correlate with sanshodiol's neuroactive effects on invertebrate nervous systems, explaining traditional use for food preservation and vector-borne disease prevention [2] [4] [7].

Historical Use in Traditional Medicine and Culinary Applications

The integration of sanshodiol-containing Zanthoxylum species into human culture spans millennia, with documented use across major traditional medicine systems:

  • Traditional Chinese Medicine (TCM): Recorded in Shennong Bencaojing (c. 200 BCE) as a warming herb for expelling "damp-cold" and alleviating abdominal pain. Sichuan pepper (huājiāo) features in classic formulas like Da Jian Zhong Tang for epigastric pain.
  • Ayurveda and Unani Systems: Referenced as Tumburu in Sushruta Samhita (600 BCE) for dental ailments and digestive disorders, often combined with Piper longum and ginger.
  • Indigenous African Medicine: West African applications include Fagara species for malaria (Ghana), sickle cell crisis (Nigeria), and pain management (Côte d'Ivoire).
  • Korean Medicine: Documented in Hyangyak Jipseongbang (1433 CE) as chopi for gastrointestinal complaints and as a flavor potentiator in medicinal formulations.

Culinary traditions demonstrate remarkable cross-cultural convergence in utilizing sanshodiol's unique sensory properties:

  • Sichuan Cuisine: Forms the "" (numbing) component of the iconic málà (numbing-spicy) flavor profile in dishes like Mapo Tofu and Hot Pot, balancing capsaicin's heat.
  • Japanese Culinary Arts: Sanshō berries and leaves season grilled eel (unagi) and miso soups, while ground powder accompanies tsumamono (snacks).
  • Batak Cuisine (Indonesia): Andaliman fruits create aromatic sambal for arsik carp dishes, showcasing the preservative function inhibiting fish spoilage.
  • Himalayan Foodways: Timur berries feature in gundruk (fermented greens) and meat marinades, leveraging antimicrobial properties for food safety.

The historical transition from purely medicinal to culinary use illustrates the compound's dual functionality. Sanshodiol acts as both a bioactive principle and a sensory modulator, enhancing flavor perception while potentially delivering digestive benefits. Traditional processing methods—including dry-roasting, fermentation, and smoking—were developed empirically to modulate sanshodiol's intensity and reduce bitterness while preserving its desirable tingling sensation. These techniques demonstrate sophisticated indigenous understanding of the compound's thermolability and chemical stability under different preparation conditions [3] [5] [8].

Properties

CAS Number

54854-91-0

Product Name

Sanshodiol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3

InChI Key

GRYMYKQGSSTJBA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O

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